2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS3/c22-15(11-24-17-20-13-3-1-2-4-14(13)25-17)19-12-5-8-21(9-6-12)16-18-7-10-23-16/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOULUBRKADKTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CSC2=NC3=CC=CC=C3S2)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzo[d]thiazole and thiazole moieties are then linked through a thiol-ene reaction or a similar coupling reaction.
Acetamide Formation: The final step involves the acylation of the piperidine ring with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzo[d]thiazole rings.
Reduction: Reduction reactions can target the nitro groups if present or reduce the double bonds in the thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiazole derivatives.
Substitution: Various substituted thiazole or benzo[d]thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzo[d]thiazole derivatives as antimicrobial agents. The compound has been evaluated for its inhibitory effects against various bacterial strains, particularly focusing on quorum sensing (QS) inhibition, which is crucial for controlling bacterial virulence without relying on traditional antibiotics. A library of benzo[d]thiazole compounds was synthesized and tested for their ability to inhibit QS systems in Pseudomonas aeruginosa, with promising results indicating that certain derivatives exhibit significant antimicrobial activity at low concentrations .
Anti-inflammatory Properties
The anti-inflammatory potential of benzo[d]thiazole derivatives has been explored extensively. Compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide have shown efficacy in reducing inflammation in various models. This is attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Effects
Research indicates that compounds containing the thiazole-piperidine structure may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in neurodegeneration.
Case Studies
Mechanism of Action
The mechanism by which 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicinal chemistry, it might interact with specific receptors or enzymes, altering their activity.
Comparison with Similar Compounds
Structural Features :
- Benzothiazole-thioether : The benzo[d]thiazol-2-ylthio group contributes to planar aromaticity, facilitating interactions with hydrophobic enzyme pockets.
- Acetamide linker : The -NH-C(O)-CH2- group serves as a versatile spacer, allowing structural modifications to optimize pharmacokinetic properties .
Comparison with Similar Compounds
Enzymatic Inhibition Profiles
Table 1: Inhibitory Activity Against MAO-B and Cholinesterases
*The target compound’s activity is inferred from structural analogs. Its piperidinyl-thiazole group may enhance MAO-B selectivity compared to safinamide due to improved hydrophobic interactions .
Key Observations :
- Selectivity: The absence of a dihydroisoquinoline group (cf. ) in the target compound may reduce MAO-B potency but improve specificity for other targets like AChE.
Antimicrobial Activity
Table 2: Antimicrobial Efficacy of Benzothiazole Acetamides
Key Observations :
- Thioether vs. Heterocyclic Linkers : Compounds with thioether linkages (e.g., 2j) exhibit lower MICs than imidazole-linked analogs (e.g., 6a), suggesting enhanced membrane permeability .
- Role of Piperidine : The target compound’s piperidinyl-thiazole group may improve Gram-positive activity by disrupting cell wall synthesis via binding to penicillin-binding proteins .
Key Observations :
- Yield Optimization : The target compound’s synthesis would likely require reflux conditions in polar aprotic solvents (e.g., DMF) to achieve yields >80%, as seen in analogs .
- Thermal Stability : High melting points (>200°C) are common for benzothiazole acetamides due to strong intermolecular hydrogen bonding and π-stacking .
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a member of the thiazole and benzo[d]thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2S2, characterized by the presence of a benzo[d]thiazole moiety linked to a thiazole-piperidine structure. This unique combination contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and benzo[d]thiazole groups. For instance, a library of benzo[d]thiazole derivatives was evaluated for their ability to inhibit quorum sensing in Pseudomonas aeruginosa, demonstrating significant antimicrobial activity without affecting bacterial growth at high concentrations .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.22 | Active against Staphylococcus aureus |
| Compound B | 0.25 | Active against Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, thiazole-containing compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study demonstrated that specific thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in several cancer cell lines .
Case Study: Thiazole Derivatives Against Cancer
A series of synthesized thiazole compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways.
Enzyme Inhibition
One notable area of research involves the inhibition of acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown significant AChE inhibitory activity, with IC50 values indicating potent effects .
Table 2: AChE Inhibition by Thiazole Derivatives
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | 2.7 | Coumarin-thiazole derivative |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole or piperidine rings can enhance potency and selectivity against target enzymes or receptors. For example, substituents that increase electron density on the aromatic rings have been correlated with improved anticancer activity .
Q & A
Q. What are the standard synthetic routes for preparing 2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide?
The synthesis typically involves coupling benzo[d]thiazole-2-thiol with a piperidin-4-yl-thiazole intermediate via a carbodiimide-mediated reaction. For example:
- Step 1 : Prepare the thiazole-piperidine scaffold by reacting 2-aminothiazole with a functionalized piperidine derivative (e.g., 4-piperidone) under reductive amination conditions .
- Step 2 : Activate the benzo[d]thiazole-2-thiol using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF, followed by reaction with the piperidine-thiazole intermediate at low temperatures (e.g., 0–5°C) to form the acetamide bond .
- Purification : Recrystallization from methanol/acetone mixtures is commonly used to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, particularly the acetamide linkage (δ ~2.0 ppm for CHCO, δ ~165–170 ppm for C=O) and thiazole/piperidine protons (δ ~7–8 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1680 cm (C=O stretch) and ~1250–1300 cm (C-S stretch) validate functional groups .
- Melting Point : Consistency with literature values (e.g., 489–491 K) ensures purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in thiazole rings) .
Q. How can researchers optimize solubility for in vitro assays?
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions due to the compound’s hydrophobic thiazole/benzothiazole moieties.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or tertiary amines) on the piperidine ring to enhance aqueous solubility .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thiazole and benzothiazole rings in this compound?
- Thiazole Synthesis : Cyclocondensation of α-haloketones with thioureas or thioamides, often catalyzed by AlCl or HSO, forms the thiazole core .
- Benzothiazole Formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acids or nitriles under acidic conditions generates the benzo[d]thiazole scaffold .
- Key Insight : Steric hindrance from substituents (e.g., methyl groups) on the thiazole ring can slow reaction kinetics, requiring elevated temperatures (80–100°C) .
Q. How do structural modifications influence bioactivity?
- Thiazole Substituents : Electron-withdrawing groups (e.g., halogens) on the benzothiazole ring enhance binding to enzymes like kinase targets by increasing electrophilicity .
- Piperidine Modifications : Bulky groups (e.g., isopropyl) on the piperidine nitrogen improve metabolic stability but may reduce solubility .
- SAR Studies : Replace the acetamide linker with sulfonamide or urea groups to alter hydrogen-bonding interactions with biological targets .
Q. What supramolecular interactions stabilize the crystal structure of this compound?
Q. How can researchers resolve contradictions in reported biological activity data?
- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, conflicting cytotoxicity data may arise from differences in ATP-based vs. resazurin-based viability assays .
- Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results across studies .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with kinases or GPCRs, leveraging the compound’s planar thiazole regions for hydrophobic pocket binding .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
Q. How do alternative synthetic routes compare in yield and scalability?
- Route A (Carbodiimide Coupling) : Yields ~70–80% but requires anhydrous conditions and costly reagents like EDC .
- Route B (Mitsunobu Reaction) : Lower yields (~50%) but avoids sensitive coupling agents by using triphenylphosphine and DIAD .
- Green Chemistry Approaches : Solvent-free microwave-assisted synthesis reduces reaction time (30 min vs. 3 h) but may compromise purity .
Q. What strategies validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
